molecular formula C19H17NO2 B2684292 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 436096-55-8

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2684292
CAS No.: 436096-55-8
M. Wt: 291.35
InChI Key: SVNVBZSLEPTROS-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 436096-55-8) is a high-purity chemical compound supplied for research purposes. This compound belongs to the class of 4-carboxyl quinoline derivatives, which are recognized as a suitable scaffold for the design of cyclooxygenase-2 (COX-2) inhibitors . The structure-activity relationships of this class indicate that the lipophilic nature of substituents at the C-7 and C-8 positions of the quinoline ring, such as the methyl groups present in this molecule, significantly influence COX-2 inhibitory potency and selectivity . In vitro studies on closely related compounds have demonstrated that this scaffold can exhibit high COX-2 inhibitory potency and selectivity, making it a valuable template for anti-inflammatory and cancer research . Furthermore, quinoline-4-carboxylic acid derivatives are associated with various other biological activities, including antimicrobial properties . Research into analogous 2-phenylquinoline-4-carboxylic acid derivatives has shown that structural modifications can lead to compounds with good antibacterial activity against strains like Staphylococcus aureus . The presence of the carboxylic acid moiety is a key feature, as it is known to play a crucial role in binding to enzyme active sites, a characteristic shared with many traditional NSAIDs . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)17-10-16(19(21)22)15-9-6-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVBZSLEPTROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include molecular iodine, ethanol, and nano zinc oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer potential of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid:

  • Cytotoxicity : In vitro assays demonstrate significant antiproliferative activity against various cancer cell lines, with an IC50 value of approximately 3.39 µM , showing enhanced potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating p53 and caspase pathways. Specifically, it increases p53 expression by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity:

  • Fungal Strains : The MIC values against Candida albicans range from 16.69 to 78.23 µM , suggesting potential for treating fungal infections .

Case Studies

Several case studies have been conducted to evaluate the biological activities of quinoline derivatives, including:

  • Anticancer Study : A study involving multiple quinoline derivatives indicated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines.
  • Antibacterial Screening : A comprehensive screening revealed that modifications on the phenyl ring significantly influenced antibacterial potency, with certain substitutions leading to improved activity.
  • Antifungal Evaluation : Research showed that structural modifications could enhance antifungal properties against resistant strains .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

  • Material Science : It serves as a precursor for synthesizing novel organic materials with potential applications in electronics and photonics.
  • Specialty Chemicals Production : The compound is employed in producing specialty chemicals used in various industrial processes .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit the growth of parasites by interfering with their DNA synthesis and repair mechanisms . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives

Compound Name Quinoline Substituents Phenyl Substituent Molecular Weight (g/mol) Key Properties/Activities
7,8-Dimethyl-2-(4-methylphenyl)-quinoline-4-carboxylic acid 7,8-dimethyl 4-methyl 307.35 (calculated) Moderate lipophilicity; potential antibacterial activity
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)quinoline-4-carboxylic acid (4k) None 4-chloro, 4-methoxy 380.83 (calculated) Enhanced antibacterial activity (MIC: 64 µg/mL against S. aureus)
2-(4-Methylphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid 8-CF₃ 4-methyl 331.29 High metabolic stability due to CF₃ group
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-methyl None 279.30 Baseline activity; lower steric hindrance
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-dimethyl 5-methylthiophene 313.38 (calculated) Sulfur-mediated interactions; improved solubility

Key Observations:

  • Electron-Withdrawing vs. Chlorine substituents () improve antibacterial potency but may reduce solubility due to higher hydrophobicity .
  • Steric Effects : 7,8-Dimethyl groups in the target compound introduce steric hindrance, which could limit interactions with bulky enzyme active sites but enhance hydrophobic binding .
  • Heterocyclic Substituents : Thiophene or furyl groups () introduce polarizable sulfur or oxygen atoms, enabling hydrogen bonding and altering solubility profiles .

Biological Activity

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a quinoline ring system substituted with methyl and phenyl groups, which contribute to its pharmacological properties. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C17H17N1O2
  • Molecular Weight : 281.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity, which leads to therapeutic effects. The compound's structure allows it to fit into the active sites of these targets, effectively blocking their normal function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, this compound showed promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Comparison with Antibiotics
Staphylococcus aureus32Ampicillin: 16
Escherichia coli64Gentamicin: 32
Methicillin-resistant S. aureus128-

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, revealing IC50 values that indicate significant cytotoxic effects on cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

  • Antitubercular Activity : A series of studies focused on modified quinoline derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory activity against Mycobacterium tuberculosis. The structural modifications influenced their binding affinity to DNA gyrase, a critical enzyme for bacterial replication .
  • Proteomics Applications : In proteomics research, this compound has been utilized to study protein interactions and functions due to its ability to selectively bind to proteins involved in disease pathways.

Q & A

Q. What are the recommended synthetic routes for 7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid and its derivatives?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves condensation reactions between aromatic amines, aldehydes, and pyruvic acid derivatives. For example, the Doebner modification of the Skraup reaction uses pyruvic acid and substituted anilines under reflux in alcoholic solvents to yield 2-substituted quinoline-4-carboxylic acids . Optimization of substituent positions (e.g., methyl or aryl groups) can be achieved through regioselective alkylation or Friedel-Crafts acylation. For 7,8-dimethyl derivatives, pre-functionalization of the aromatic precursor with methyl groups prior to cyclization is critical to ensure proper regiochemistry . Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid), are performed under basic conditions (e.g., 10% NaOH in methanol) .

Q. How can researchers confirm the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data using a diffractometer (Mo/Kα radiation).
  • Solving the phase problem via direct methods (SHELXS) and refining the model (SHELXL) against F2F^2 data .
  • Validating the structure using R-factors (R1<0.05R_1 < 0.05) and residual electron density maps. For derivatives with complex substituents (e.g., methylphenyl groups), disorder modeling and hydrogen-bonding analysis are essential .

Q. What analytical techniques are used to assess purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and rule out regioisomers. For example, the 7,8-dimethyl protons appear as singlets due to lack of coupling .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., C19H19NO2\text{C}_{19}\text{H}_{19}\text{NO}_2, expected [M+H]+=294.1489[M+H]^+ = 294.1489) .

Advanced Research Questions

Q. How does the substitution pattern at the quinoline core influence antibacterial activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., fluorine) at the 6- or 8-position enhance DNA gyrase inhibition by increasing electrophilicity at the 4-carboxylic acid moiety .
  • Methyl groups at 7,8-positions improve lipophilicity, enhancing membrane permeability in Gram-negative bacteria. Comparative MIC assays against E. coli and S. aureus are used to validate this .
  • Piperazinyl or morpholinyl groups at the 7-position broaden spectrum but require balancing solubility (e.g., via salt formation) .

Q. What strategies resolve data contradictions in fluorescence-based studies of this compound?

Methodological Answer:

  • Solvent polarity screening: Fluorescence intensity varies with solvent (e.g., higher in DMSO than water). Use time-resolved spectroscopy to differentiate static vs. dynamic quenching .
  • pH-dependent studies: Protonation of the 4-carboxylic acid group (pKa3.5\text{p}K_a \approx 3.5) alters conjugation, affecting emission wavelength. Titration experiments (pH 2–10) clarify this .
  • Competitive binding assays: When fluorescence quenching contradicts expected ligand-receptor affinity (e.g., boronic acid sensors), use isothermal titration calorimetry (ITC) to validate binding constants .

Q. How can computational methods guide the design of derivatives targeting alkaline phosphatase (ALP)?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Dock the 4-carboxylic acid moiety into the ALP active site (PDB: 1EW2) to identify key interactions (e.g., Zn2+^{2+} coordination) .
  • QSAR modeling: Use Hammett constants (σ\sigma) for substituents to predict electronic effects on inhibitory potency (IC50IC_{50}). Methyl groups at 7,8-positions show positive correlation with activity .
  • MD simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories. Root-mean-square fluctuation (RMSF) analysis identifies flexible receptor regions impacting binding .

Q. What synthetic challenges arise when modifying the 4-carboxylic acid group, and how are they addressed?

Methodological Answer:

  • Esterification: Use Fischer-Speier conditions (HCl/ethanol) to protect the acid as an ethyl ester, preventing side reactions during subsequent alkylation .
  • Amide coupling: Activate the carboxylic acid with EDC/HOBt for reaction with amines. Steric hindrance from 7,8-dimethyl groups may require microwave-assisted synthesis (60°C, 30 min) .
  • Decarboxylation: Controlled pyrolysis (200°C under vacuum) removes the 4-carboxylic acid group, enabling access to 2-arylquinoline scaffolds .

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